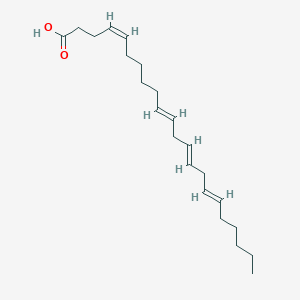

Docosa-4,10,13,16-tetraenoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

122068-08-0 |

|---|---|

Molekularformel |

C22H36O2 |

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

docosa-4,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24) |

InChI-Schlüssel |

DFNQVYRKLOONGO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |

Aussehen |

Assay:≥98%A solution in ethanol |

Synonyme |

cis-4,10,13,16-Docosatetraenoic Acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biosynthesis of Non-Methylene-Interrupted Docosanoids: The 4,10,13,16-22:4 Pathway

Topic: Biosynthesis Pathway of Docosa-4,10,13,16-tetraenoic Acid (22:4 n-6) Type: Technical Whitepaper Audience: Lipidomics Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary & Structural Distinction

In the field of polyunsaturated fatty acid (PUFA) metabolism, "22:4 n-6" is almost universally synonymous with Adrenic Acid (docosa-7,10,13,16-tetraenoic acid), a key component of the adrenal glands and kidneys. However, the isomer Docosa-4,10,13,16-tetraenoic acid represents a structurally distinct, non-methylene-interrupted (NMI) fatty acid.

This molecule is characterized by a "skipped" unsaturation pattern—a

This guide delineates the biosynthetic logic, enzymatic plasticity, and validation protocols required to study this specific docosanoid isomer.

The Biosynthetic Architecture

The synthesis of Docosa-4,10,13,16-tetraenoic acid occurs primarily when the canonical

The Precursor Divergence

In the standard n-6 pathway, DGLA (20:3 n-6) is rapidly converted to Arachidonic Acid (20:4 n-6) by FADS1. However, if DGLA is acted upon by elongases (ELOVL2/5) instead, it forms 10,13,16-docosatrienoic acid (22:3 n-6) . This 22:3 intermediate is the obligate substrate for the 4,10,13,16 isomer.

Mechanism A: The Modified Sprecher Pathway (Mammalian)

Mammals generally lack a direct

-

Elongation: 22:3 n-6 (10,13,16)

24:3 n-6 (12,15,18). -

Desaturation: 24:3 n-6

-

Note: FADS2 exhibits substrate plasticity. While it prefers methylene-interrupted substrates, it can introduce a

bond into C24 chains, creating the necessary precursor.

-

-

Retro-conversion: 24:4 n-6 translocates to the peroxisome.

- -Oxidation: Removal of two carbons yields 22:4 n-6 (4,10,13,16) .

Mechanism B: Direct Desaturation (Alternative/Marine)

In specific marine invertebrates or engineered systems expressing Thraustochytrid desaturases (e.g., Fad4), the pathway is direct. Recent evidence also suggests human FADS2 can exhibit direct

-

Reaction: 22:3 n-6 (10,13,16)

22:4 n-6 (4,10,13,16) .

Pathway Visualization (Graphviz)

The following diagram illustrates the divergence of the 4,10,13,16 pathway from the standard Arachidonic Acid cascade.

Figure 1: Divergence of the 4,10,13,16-22:4 pathway from the canonical Arachidonic acid cascade via DGLA elongation.

Technical Validation: Experimental Protocol

Distinguishing this isomer from Adrenic acid (7,10,13,16) is the primary analytical challenge. Standard GC-FID is insufficient due to overlapping retention times. The following protocol uses GC-MS of 4,4-dimethyloxazoline (DMOX) derivatives, which lock the double bond positions for mass spectral fragmentation.

Protocol: Structural Elucidation via DMOX Derivatization

Objective: Confirm the

Reagents:

-

Lipid extract containing target FA.

-

2-amino-2-methyl-1-propanol.

-

Trifluoroacetic anhydride (TFAA).

Step-by-Step Methodology:

-

Hydrolysis: Saponify lipid extract (0.5M KOH in MeOH, 80°C, 1h) to release free fatty acids.

-

Derivatization: Add 500 µL of 2-amino-2-methyl-1-propanol to the dry fatty acids. Heat at 180°C for 2 hours under nitrogen atmosphere.

-

Extraction: Cool, add 2 mL distilled water, and extract twice with hexane/dichloromethane (2:1).

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent non-polar capillary column (30m x 0.25mm).

-

Temp Program: 150°C (1 min)

20°C/min

-

-

Data Interpretation (The Diagnostic Ions):

-

Adrenic Acid (7,10,13,16): Expect a gap of 12 amu between m/z 196 and 208 (C7-C8).

-

Target (4,10,13,16):

-

Marker: Look for a specific doublet peak pattern at m/z 152/153 (characteristic of DMOX with

-

The Gap: The mass spectrum will show a "clean" alkyl chain fragmentation pattern between C5 and C9, followed by the

interruption.

-

Marker: Look for a specific doublet peak pattern at m/z 152/153 (characteristic of DMOX with

-

Quantitative Data & Enzyme Kinetics

The following table summarizes the metabolic flux potential based on substrate specificity studies of mammalian FADS2 and Thraustochytrid FAD4.

| Enzyme System | Substrate | Reaction Type | Conversion Efficiency | Reference |

| Human FADS2 | 22:3 n-6 | Low (<5%) | ||

| Human FADS2 | 24:3 n-6 | Moderate (~30%) | ||

| Thraustochytrid FAD4 | 22:3 n-6 | High (>80%) | ||

| Rat Testis Homogenate | DGLA | Full Biosynthesis | Detectable (Endogenous) |

Scientific Commentary & Causality

Why does this pathway matter?

The presence of 4,10,13,16-22:4 is a biomarker for

Self-Validating the System: To ensure your biological system is actually producing this via the pathway described, you must use a FADS1 inhibitor (e.g., CP-24879) .

-

Prediction: If you inhibit FADS1, Arachidonic acid levels will drop, DGLA will rise, and subsequently, 4,10,13,16-22:4 levels should increase significantly as the overflow pathway is activated. If 4,10,13,16-22:4 does not increase, the ELOVL5 elongation step is the bottleneck.

References

-

Park, H. G., et al. (2015). "The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells."[2] The FASEB Journal.[2]

-

Qiu, X., et al. (2001). "Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp.[4] involved in the biosynthesis of docosahexanoic acid."[2][4][5][6] Journal of Biological Chemistry.

-

Yu, Q. T., et al. (1989). "Location of double bonds in fatty acids of fish oil and rat testis lipids. Gas chromatography-mass spectrometry of the oxazoline derivatives." Lipids.[1][2][3][7][8][9][10][11][12]

-

Sprecher, H., et al. (1995). "Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid." Prostaglandins, Leukotrienes and Essential Fatty Acids.

-

Barnathan, G. (2009). "Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties."[13] Biochimie.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp. involved in the biosynthesis of docosahexanoic acid by heterologous expression in Saccharomyces cerevisiae and Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Δ4-desaturation pathway for DHA biosynthesis is operative in the human species: differences between normal controls and children with the Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thomassci.com [thomassci.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms [mdpi.com]

- 10. larodan.com [larodan.com]

- 11. cis-4,10,13,16-Docosatetraenoic Acid | CAS 122068-08-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Obscure: A Technical Guide to the Natural Sources of Docosa-4,10,13,16-tetraenoic Acid

Abstract

Docosa-4,10,13,16-tetraenoic acid is a lesser-known long-chain polyunsaturated fatty acid, the natural occurrences of which remain relatively obscure compared to its more ubiquitous isomers. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of this specific fatty acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of rare fatty acids for potential therapeutic applications. This document delves into the known biological origins, plausible biosynthetic pathways, and methodologies for the extraction, purification, and characterization of Docosa-4,10,13,16-tetraenoic acid, while also addressing the current limitations in the field and suggesting future research directions.

Introduction: The Significance of Docosa-4,10,13,16-tetraenoic Acid

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules. While the biological roles of common PUFAs like arachidonic acid and docosahexaenoic acid (DHA) are well-established, the functions of their less common isomers, such as Docosa-4,10,13,16-tetraenoic acid, are still largely unexplored. The unique positioning of the double bonds in this molecule suggests that it may possess distinct physical properties and biological activities. One isomer, cis-4,10,13,16-Docosatetraenoic acid, has been identified as a long-chain polyunsaturated fatty acid derived from the lipids of rat testis[1]. Another related compound, 4,9,15,19-Docosatetraenoic acid, has been found in the marine organism Ophiura sarsi. These findings hint at the existence of specialized biosynthetic pathways and potential physiological roles in specific tissues and organisms.

Identified Natural Sources and Distribution

The known natural sources of Docosa-4,10,13,16-tetraenoic acid are limited, highlighting the need for more extensive lipidomic studies across a broader range of biological samples.

Mammalian Tissues

The most definitive identification of a specific isomer of Docosa-4,10,13,16-tetraenoic acid comes from studies on mammalian lipids.

-

cis-4,10,13,16-Docosatetraenoic acid in Rat Testis: Research has shown that cis-4,10,13,16-docosatetraenoic acid is present in the lipids of rat testis[1]. This specific localization suggests a potential role in reproductive processes, although its exact function remains to be elucidated.

Marine Organisms

Marine ecosystems are a rich source of diverse fatty acid structures. While the exact 4,10,13,16 isomer has not been widely reported, the presence of structurally related non-methylene-interrupted fatty acids in certain marine species suggests that these organisms are a promising area for further investigation.

-

Related Isomers in Marine Invertebrates: The starfish Ophiura sarsi has been found to contain 4,9,15,19-Docosatetraenoic acid. The biosynthetic machinery capable of producing such unusual fatty acid structures may also be able to synthesize the 4,10,13,16 isomer. Other marine organisms, including various species of starfish, flounders, and sharks, have been shown to accumulate tetracosahexaenoic acid (THA, 24:6n-3), a precursor in the biosynthesis of DHA[2]. The metabolic pathways in these organisms are clearly adapted for the synthesis of a wide range of long-chain PUFAs.

The following table summarizes the known and potential sources of Docosa-4,10,13,16-tetraenoic acid and related isomers.

| Fatty Acid Isomer | Known/Potential Source | Organism Type | Reference |

| cis-4,10,13,16-Docosatetraenoic acid | Rat Testis | Mammalian | [1] |

| 4,9,15,19-Docosatetraenoic acid | Ophiura sarsi | Marine Invertebrate | |

| Tetracosahexaenoic acid (24:6n-3) | Starfish, Flounder, Sharks | Marine Organisms | [2] |

Proposed Biosynthetic Pathways

The biosynthesis of Docosa-4,10,13,16-tetraenoic acid is not well-defined. However, based on the known mechanisms of fatty acid metabolism, a plausible pathway can be proposed. The synthesis of long-chain PUFAs typically involves a series of desaturation and elongation steps. The formation of the specific double bond pattern in Docosa-4,10,13,16-tetraenoic acid likely involves a combination of standard and non-standard enzymatic activities.

Caption: Proposed biosynthetic pathway for Docosa-4,10,13,16-tetraenoic acid.

Methodologies for Extraction, Purification, and Analysis

The successful isolation and characterization of Docosa-4,10,13,16-tetraenoic acid from natural sources require a multi-step approach, combining robust extraction techniques with high-resolution separation and analytical methods.

Extraction of Total Lipids

The initial step involves the extraction of total lipids from the biological matrix. A modified Folch or Bligh-Dyer method is generally effective.

Protocol for Total Lipid Extraction:

-

Homogenize the tissue sample in a chloroform:methanol mixture (2:1, v/v).

-

Filter the homogenate to remove solid debris.

-

Wash the extract with a 0.9% NaCl solution to induce phase separation.

-

Collect the lower chloroform phase containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen.

Saponification and Derivatization

To analyze the fatty acid composition, the extracted lipids are saponified to release the free fatty acids, which are then derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs), for gas chromatography analysis.

Protocol for FAME Preparation:

-

Resuspend the lipid extract in a known volume of toluene.

-

Add a methanolic solution of sodium hydroxide and heat to saponify the lipids.

-

Add boron trifluoride in methanol and heat to methylate the free fatty acids.

-

Extract the FAMEs with hexane.

-

Wash the hexane extract with saturated NaCl solution.

-

Collect the upper hexane phase containing the FAMEs and dry it over anhydrous sodium sulfate.

Purification and Isolation

The purification of specific fatty acid isomers from a complex mixture is a significant challenge. A combination of chromatographic techniques is often necessary.

-

Urea Complexation: This method can be used to remove saturated and monounsaturated fatty acids, thereby enriching the polyunsaturated fraction[3].

-

Low-Temperature Fractional Crystallization: Further enrichment of PUFAs can be achieved by fractional crystallization from an organic solvent like acetone at low temperatures[3].

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or silver-ion HPLC can provide high-resolution separation of fatty acid isomers.

Analysis and Structural Elucidation

The identification and structural characterization of Docosa-4,10,13,16-tetraenoic acid require sophisticated analytical techniques.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is the standard method for the quantitative analysis of FAMEs[4].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on the molecular weight and fragmentation patterns of FAMEs, which is crucial for identifying unknown fatty acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of purified fatty acids, allowing for the precise determination of double bond positions and configurations.

The following diagram illustrates a typical workflow for the extraction, analysis, and characterization of Docosa-4,10,13,16-tetraenoic acid.

Caption: Workflow for the analysis of Docosa-4,10,13,16-tetraenoic acid.

Challenges and Future Directions

The study of Docosa-4,10,13,16-tetraenoic acid is still in its infancy. The primary challenges include its low natural abundance, the difficulty in separating it from other isomers, and the lack of commercially available analytical standards. Future research should focus on:

-

Broadening the Search for Natural Sources: Comprehensive lipidomic screening of a wider variety of organisms, particularly from unique ecological niches, is needed to identify new sources of this fatty acid.

-

Elucidating the Biosynthetic Pathway: The identification and characterization of the enzymes responsible for the synthesis of Docosa-4,10,13,16-tetraenoic acid will be crucial for understanding its biological relevance and for potential biotechnological production.

-

Investigating Biological Activity: Once sufficient quantities of the purified fatty acid are available, its biological activities can be investigated in various in vitro and in vivo models. This could reveal novel therapeutic applications.

Conclusion

Docosa-4,10,13,16-tetraenoic acid represents an intriguing yet understudied component of the lipidome. Its known presence in specialized tissues and the existence of related compounds in diverse organisms suggest that it may play important biological roles. The methodologies outlined in this guide provide a framework for the further exploration of this rare fatty acid. Continued research in this area is essential to unlock the full potential of Docosa-4,10,13,16-tetraenoic acid and to expand our understanding of the vast and complex world of polyunsaturated fatty acids.

References

-

Wikipedia. (n.d.). Docosatetraenoic acid. Retrieved from [Link]

- Google Patents. (1988). US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources.

-

Brenner, R. R., & Peluffo, R. O. (1967). Inhibitory effect of docosa-4,7,10,13,16,19-hexaenoic acid upon the oxidative desaturation of linoleic into gamma-linolenic acid and of alpha-linolenic into octadeca-6,9,12,15-tetraenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 137(1), 184–186. [Link]

-

Dillon, G. P., et al. (2019). Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass. Food and Nutrition Sciences, 10(4), 469-483. Retrieved from [Link]

- Qiu, X. (2003). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways.

-

Health Benefits Times. (2019, January 21). Docosatetraenoic acid Facts. Retrieved from [Link]

- Kapoor, R., & Patil, U. K. (2012). Importance and production of omega-3 fatty acids from natural sources. International Journal of Pharmaceutical & Biological Archives, 3(6), 1333-1343.

- Voss, A., Reinhart, M., Sankarappa, S., & Sprecher, H. (1991). The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase. Journal of Biological Chemistry, 266(30), 19995–20000.

-

Kaneko, T., et al. (2018). Generation of Tetracosahexaenoic Acid in Benthic Marine Organisms. Marine drugs, 16(10), 384. [Link]

- Sharma, M., & Sharma, P. (2015). Docosahexaenoic Acid (Dha) – The Magic of Master Brain.

- Liu, J., et al. (2016). an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Journal of the Chilean Chemical Society, 61(2), 2959-2963.

-

Whole Food Catalog. (n.d.). Foods High in Docosatetraenoic acid. Retrieved from [Link]

-

Chen, J., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC advances, 9(61), 35689–35703. [Link]

- Kizhakkedathu, J. N., et al. (2023). A randomized double-blind trial to measure the absorption characteristics of eicosapentaenoic acid and docosahexaenoic. Lipids in Health and Disease, 22(1), 1-10.

-

ResearchGate. (2019). (PDF) Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Efficient Extraction of a Docosahexaenoic Acid (DHA)-Rich Lipid Fraction from Thraustochytrium sp. Using Ionic Liquids. Retrieved from [Link]

- MDPI. (2018). Efficient Extraction of a Docosahexaenoic Acid (DHA)-Rich Lipid Fraction from Thraustochytrium sp. Using Ionic Liquids. Molecules, 23(10), 2645.

- Calder, P. C. (2016). Docosahexaenoic acid. ePrints Soton.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Generation of Tetracosahexaenoic Acid in Benthic Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 4. Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass [scirp.org]

Precision Enzymatic Synthesis of Docosa-4,10,13,16-tetraenoic Acid

A Technical Guide for Targeted NMIFA Production

Executive Summary & Structural Distinction

Target Molecule: Docosa-4,10,13,16-tetraenoic acid (22:4 n-6). Classification: Non-Methylene-Interrupted Fatty Acid (NMIFA).

This guide details the enzymatic synthesis of a rare 22-carbon polyunsaturated fatty acid (PUFA) distinct from its common isomer, Adrenic Acid (Docosa-7,10,13,16-tetraenoic acid).[1] While Adrenic Acid is a methylene-interrupted metabolite of Arachidonic Acid, the target molecule contains a

This specific isomer cannot be synthesized via the standard mammalian

Applications:

-

Membrane Biophysics: Probing lipid raft dynamics with NMIFA analogs.

-

Metabolic Tracing: Differentiating

-desaturase activity from retro-conversion pathways. -

Pharmacology: Investigating resolvin-like metabolites derived from non-standard precursors.

Biosynthetic Logic: The "Elongation-First" Pathway

To synthesize Docosa-4,10,13,16-tetraenoic acid, we must reconstruct a pathway that exists in specific marine invertebrates and Thraustochytrids but is absent in mammals.

The Divergence Point

In standard mammalian metabolism, DGLA (20:3 n-6) is rapidly desaturated by FADS1 (

The Pathway Design

-

Precursor: Dihomo-

-linolenic acid (DGLA, 20:3 -

Step 1 (Elongation): ELOVL5 elongates DGLA to Docosatrienoic acid (22:3

). -

Step 2 (Desaturation):

-Desaturase (FAD4) introduces a double bond at C4. -

Product: Docosa-4,10,13,16-tetraenoic acid.

Pathway Visualization

Caption: Divergence of the NMIFA pathway (Green/Blue) from the standard Arachidonic Acid cascade (Red). Exclusion of

Experimental Protocol: Heterologous Expression System

The most robust method to ensure isomeric purity is to use a biological "blank canvas" like Saccharomyces cerevisiae, which lacks endogenous PUFA desaturases.

Phase 1: Genetic Construction

Host Strain: S. cerevisiae INVSc1 (auxotrophic for Uracil/Leucine).

| Component | Gene Source | Role | Promoter |

| Elongase | Rattus norvegicus (rELOVL5) or Mortierella alpina | Elongates C20:3 to C22:3 | pGAL1 (Inducible) |

| Desaturase | Thraustochytrium sp. (FAD4) | Introduces | pGAL10 (Inducible) |

| Vector | pYES2 (Invitrogen) | High-copy episomal plasmid | Galactose inducible |

Why FAD4?

The

Phase 2: Culture & Bioconversion

-

Inoculation: Inoculate transformed yeast into SC-Ura (Synthetic Complete minus Uracil) media containing 2% raffinose (non-repressing carbon source).

-

Induction: At OD600 = 1.0, dilute into induction media containing 2% Galactose and 1% Tergitol NP-40 (solubilizing agent).

-

Substrate Feeding:

-

Add DGLA (20:3 n-6) to a final concentration of 250 µM .

-

Note: Do not feed Arachidonic Acid. Feeding DGLA combined with the absence of

-desaturase guarantees the elongation pathway.

-

-

Incubation: Incubate at 20°C for 72-96 hours .

-

Causality: Lower temperatures (15-20°C) increase oxygen solubility and membrane fluidity, significantly enhancing desaturase folding and activity compared to 30°C.

-

Phase 3: Lipid Extraction & Methylation

-

Harvest: Pellet yeast cells (3000 x g, 5 min). Wash twice with PBS.

-

Transesterification: Resuspend pellet in 2 mL Methanolic HCl (3N) .

-

Reaction: Incubate at 80°C for 1 hour in sealed glass tubes.

-

Integrity Check: Flush tubes with Nitrogen gas before sealing to prevent oxidative degradation of the PUFA.

-

-

Extraction: Add 1 mL Hexane and 1 mL 0.9% NaCl. Vortex and centrifuge. Collect the upper hexane phase containing Fatty Acid Methyl Esters (FAMEs).

Purification Strategy

Since the conversion efficiency is rarely 100%, the extract will contain unreacted DGLA (20:3), the intermediate (22:3), and the target (22:4).

Step 1: Urea Complexation (Enrichment)

To remove saturated and monounsaturated fatty acids (from the yeast background):

-

Dissolve FAME mix in methanol/urea solution.

-

Crystallize at 4°C. Saturated FAMEs form inclusion complexes with urea and precipitate.

-

The supernatant is enriched in PUFAs (DGLA, 22:3, 22:4).

Step 2: Silver Ion Chromatography (Ag-HPLC)

This is the gold standard for separating isomers based on the number and geometry of double bonds.

-

Column: ChromSpher 5 Lipids (Ag+ impregnated).

-

Mobile Phase: Hexane/Acetonitrile gradient (0.5% to 2% Acetonitrile).

-

Detection: UV at 205 nm (or ELSD).

-

Separation Logic: The target 22:4 elutes after 22:3 and DGLA due to higher pi-complexation with silver ions. It will elute differently than an Adrenic Acid standard due to the spatial arrangement of the

bond.

Analytical Validation (Self-Validating System)

You must confirm the position of the double bonds. Simple retention time matching is insufficient for NMIFA.

GC-MS of DMOX Derivatives

Convert FAMEs to 4,4-dimethyloxazoline (DMOX) derivatives to fix the double bond migration during fragmentation.

Diagnostic Mass Fragments for Docosa-4,10,13,16-tetraenoic Acid:

| Fragment Type | m/z Marker | Interpretation |

| Molecular Ion (M+) | 371 | Consistent with C22:4 DMOX derivative. |

| Gap of 12 amu | A mass difference of 12 amu between C3 and C4 fragments (instead of 14) indicates the | |

| Gap 10-13 | Gap of 12 amu | Confirms methylene interruption at C10. |

| Gap 4-10 | No 12 amu gap | The long saturated chain between C4 and C10 (5 carbons) will show a regular series of 14 amu increments, proving the absence of |

Data Summary Table

| Parameter | Target Value | Control (Adrenic Acid) |

| Precursor | DGLA (20:3 n-6) | Arachidonic Acid (20:4 n-6) |

| Key Enzyme | Elongase only | |

| Total Carbons | 22 | 22 |

| Double Bonds | 4 | 4 |

| Positions | 4 , 10, 13, 16 | 7 , 10, 13, 16 |

| GC Elution | Late (Polar column) | Distinct from Target |

References

-

Qiu, X., et al. (2001). "Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp. involved in the biosynthesis of docosahexanoic acid by heterologous expression in Saccharomyces cerevisiae and Brassica juncea." Journal of Biological Chemistry, 276(34), 31561-31566. Link

-

Pereira, S.L., et al. (2004). "A novel omega3-fatty acid desaturase involved in the biosynthesis of eicosapentaenoic acid." Biochemical Journal, 378(Pt 2), 665-671. Link

-

Christie, W.W. (1998). "Gas chromatography-mass spectrometry methods for structural analysis of fatty acids." Lipids, 33(4), 343-353. Link

-

Barnathan, G. (2009). "Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties." Biochimie, 91(6), 671-678. Link

Sources

The "Skipped" Isomer: A Technical Guide to cis-4,10,13,16-Docosatetraenoic Acid

Topic: Discovery, Biochemistry, and Technical Analysis of cis-4,10,13,16-Docosatetraenoic Acid (22:4 n-6) Content Type: In-depth Technical Whitepaper Audience: Lipidomics Researchers, Biochemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

While Adrenic Acid (docosa-7,10,13,16-tetraenoic acid) dominates the literature as the primary 22-carbon n-6 polyunsaturated fatty acid (PUFA) in mammalian systems, a distinct, structurally unique isomer exists: cis-4,10,13,16-docosatetraenoic acid .

This molecule is a Non-Methylene-Interrupted Fatty Acid (NMIFA) . Unlike standard PUFAs where double bonds are separated by a single methylene group (-CH2-), this isomer features a "skipped" polymethylene chain between the

Chemical Specifications

| Property | Specification |

| Common Name | 4,10,13,16-22:4 (Testicular Isomer) |

| IUPAC Name | (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid |

| CAS Registry Number | 122068-08-0 |

| Molecular Formula | C₂₂H₃₆O₂ |

| Molecular Weight | 332.52 g/mol |

| Lipid Number | 22:4 (n-6) |

| Structural Feature | NMIFA : Lacks |

Historical Context and Discovery

The discovery of cis-4,10,13,16-docosatetraenoic acid is inextricably linked to the evolution of gas-liquid chromatography (GLC) and mass spectrometry (MS) in the mid-20th century. Unlike major PUFAs (Arachidonic acid, DHA) isolated in bulk, this isomer was identified during the "fine-tuning" era of lipidomics, where researchers sought to characterize the "unknown peaks" in reproductive tissue profiles.

The Testicular Lipid Anomaly (1960s-1980s)

In the 1960s, lipid biochemists analyzing rat testis observed fatty acid profiles that did not conform to standard methylene-interrupted patterns. While investigating essential fatty acid (EFA) deficiency, researchers noted that reproductive tissues maintained specific long-chain PUFAs even when dietary precursors were scarce.

-

The Identification: The isomer was structurally elucidated as a minor component of rat testis lipids.[1] It was distinguished from Adrenic acid (7,10,13,16-22:4) by its retention time on polar capillary columns and its unique fragmentation pattern in MS, which revealed the absence of the

double bond and the presence of a -

The "Dead-End" Hypothesis: Early hypotheses suggested this molecule was a "dead-end" metabolite formed when Delta-4 desaturase (FADS2) acted on an alternative substrate due to high substrate pressure or specific tissue regulation, bypassing the standard Sprecher pathway.

Biosynthetic Pathways and Mechanism

The synthesis of cis-4,10,13,16-docosatetraenoic acid represents a divergence from the canonical n-6 PUFA pathway. To understand its formation, one must contrast it with the production of Adrenic Acid and Osbond Acid.

The Canonical vs. The Alternative Pathway

-

Canonical Pathway (Adrenic Acid):

-

Arachidonic Acid (20:4n-6)

Elongase (ELOVL2/5) -

Further metabolism: Adrenic Acid

24:4n-6

-

-

The 4,10,13,16 Pathway (The "Skipped" Mechanism):

-

This isomer is likely formed via the direct

desaturation of a 22-carbon precursor that has not been desaturated at -

Precursor: Docosa-10,13,16-trienoic acid (22:3 n-6) .

-

Enzyme: FADS2 (Delta-4 Desaturase activity) .

-

Mechanism: 22:3 n-6 accumulates (via elongation of 20:3 n-6). FADS2, which typically acts on 22:5 n-3 (to make DHA) or 22:4 n-6 (in the Sprecher pathway), promiscuously desaturates 22:3 n-6 at the

position. -

Result: A molecule with double bonds at 4, 10, 13, and 16.[1][2][3][4][5][6][7][8][9]

-

Pathway Visualization

The following diagram illustrates the divergence of the 4,10,13,16 isomer from the standard n-6 metabolic tree.

Figure 1: Biosynthetic divergence showing the formation of cis-4,10,13,16-22:4 via direct Delta-4 desaturation of 22:3 n-6, bypassing the standard Adrenic/Osbond pathway.

Biological Significance: Why Does It Exist?

Testicular Membrane Fluidity

The primary reservoir for this lipid is the testis. Spermatogenesis requires rapid membrane remodeling and extreme fluidity. NMIFAs (Non-Methylene-Interrupted Fatty Acids) like 4,10,13,16-22:4 possess unique packing properties in the phospholipid bilayer. The "kink" provided by the

Marker of Delta-5 Desaturase Bypass

The accumulation of this isomer can indicate a bottleneck or bypass of the

Technical Protocol: Identification and Separation

Distinguishing cis-4,10,13,16-22:4 from Adrenic Acid (7,10,13,16-22:4) is the primary analytical challenge. Standard C18 columns often co-elute these isomers.

Protocol: High-Resolution GC-MS Analysis

Objective: Separate and identify 22:4 isomers from testicular lipid extracts.

Reagents:

-

Chloroform/Methanol (2:1 v/v)

-

14% Boron Trifluoride (BF3) in Methanol

-

Internal Standard: C23:0 Methyl Ester

Workflow:

-

Lipid Extraction (Folch Method):

-

Homogenize 100mg tissue in 20 volumes of Chloroform/Methanol (2:1).

-

Wash with 0.9% NaCl. Centrifuge to separate phases.

-

Collect lower organic phase and dry under Nitrogen (

).

-

-

Derivatization (FAME Synthesis):

-

Resuspend lipid residue in 0.5 mL Toluene.

-

Add 1.0 mL BF3-Methanol.

-

Incubate at 100°C for 45 minutes (Critical: Ensure complete methylation of long chains).

-

Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

-

-

GC-MS Parameters (Critical for Isomer Resolution):

-

Column: High-polarity cyanopropyl polysiloxane column (e.g., CP-Sil 88 or SP-2560 ). Standard non-polar columns (DB-5) will fail to separate the isomers adequately.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Start: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 240°C for 15 min.

-

-

Detection: Electron Impact (EI) Mass Spectrometry.

-

-

Data Analysis (Diagnostic Ions):

-

Adrenic Acid (7,10,13,16): Look for characteristic fragmentation related to the

position. -

Target Isomer (4,10,13,16):

-

Look for m/z 150 or similar fragments indicative of the

double bond (characteristic of -

Absence of methylene-interrupted fragments between C4 and C10.

-

-

Comparative Data: 22:4 Isomers

| Feature | Adrenic Acid (Standard) | cis-4,10,13,16-Docosatetraenoic Acid (Target) |

| Double Bond Positions | 7, 10, 13, 16 | 4, 10, 13, 16 |

| Structure Type | Methylene-Interrupted (Standard) | Non-Methylene-Interrupted (NMIFA) |

| Primary Precursor | Arachidonic Acid (20:4 n-6) | Docosa-10,13,16-trienoic acid (22:3 n-6) |

| Enzymatic Origin | Elongase (ELOVL) | FADS2 ( |

| Major Tissue | Adrenal Glands, Kidney, Brain | Testis (Rat/Murine models) |

| Commercial Availability | High | Low (Specialized Standards only) |

References

-

Lipid Maps Structure Database. (n.d.). LIPID MAPS® Structure Database (LMSD). Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: cis-4,10,13,16-Docosatetraenoic acid.[1] Retrieved from [Link]

- Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Aveldano, M. I., & Sprecher, H. (1987). Synthesis of very long chain (C24 to C36) polyenoic fatty acids in rat testis. Journal of Biological Chemistry.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A ‘rule of 0.5’ for the metabolite-likeness of approved pharmaceutical drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeffreydachmd.com [jeffreydachmd.com]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. (10Z,13Z)-10,13-Nonadecadienoic acid | CAS#:29204-20-4 | Chemsrc [chemsrc.com]

- 7. Linoleic Acid: The Code of Life? [innovationinfo.org]

- 8. researchgate.net [researchgate.net]

- 9. larodan.com [larodan.com]

Methodological & Application

Application Note: High-Resolution LC-MS/MS Quantitation of Docosa-4,10,13,16-tetraenoic Acid (22:4 n-6 Isomer)

Executive Summary & Scientific Rationale

This protocol details a validated methodology for the quantification of Docosa-4,10,13,16-tetraenoic acid , a specific Non-Methylene Interrupted Fatty Acid (NMIFA) isomer of the n-6 series.

The Analytical Challenge:

Standard lipidomics workflows typically target Adrenic Acid (Docosa-7,10,13,16-tetraenoic acid), the dominant 22:4 n-6 PUFA involved in inflammation resolution. The target analyte here, the

Scientific Integrity Note:

Standard low-resolution mass spectrometry cannot distinguish these isomers solely by mass-to-charge ratio (

Reagents and Chemicals

-

Target Standard: Docosa-4,10,13,16-tetraenoic acid (Authentic standard required for RT confirmation).

-

Interference Check Standard: Adrenic Acid (Docosa-7,10,13,16-tetraenoic acid).

-

Internal Standard (IS): Arachidonic Acid-d8 or Adrenic Acid-d4 (Deuterated standards are critical for ionization correction).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water.

-

Modifiers: Ammonium Acetate (1M stock), Acetic Acid (Glacial).

-

Antioxidant: Butylated hydroxytoluene (BHT) – Mandatory to prevent on-column oxidation.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Objective: Isolate Free Fatty Acids (FFA) while minimizing oxidation and matrix interference.

Workflow Diagram

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring recovery of hydrophobic NMIFA species.

Step-by-Step Procedure

-

Aliquot: Transfer

of sample to a borosilicate glass tube. -

IS Spiking: Add

of Internal Standard working solution ( -

Precipitation: Add

ice-cold Methanol containing 0.01% BHT (w/v). Vortex for 30 sec. Incubate on ice for 10 min. -

Extraction: Add

of Isooctane/Ethyl Acetate (1:1 v/v) . This non-polar blend is highly specific for neutral lipids and FFAs, reducing phospholipid contamination compared to Chloroform. -

Phase Separation: Vortex vigorously for 2 min. Centrifuge at

for 5 min at -

Transfer: Transfer the upper organic layer to a fresh glass tube.

-

Repeat: Re-extract the lower phase with

of solvent mixture. Combine organic layers. -

Drying: Evaporate under a gentle stream of Nitrogen at

. Do not apply high heat. -

Reconstitution: Reconstitute in

of 50% Methanol/Water . Vortex and transfer to an autosampler vial with a glass insert.

LC-MS/MS Method Parameters

Chromatographic Conditions

To separate the 4,10,13,16 isomer from the 7,10,13,16 isomer, a high-efficiency C18 column with a shallow gradient is required.

-

Column: Waters ACQUITY UPLC BEH C18 (

) or Phenomenex Kinetex C18. -

Column Temp:

(Elevated temp improves mass transfer for long-chain PUFAs). -

Flow Rate:

. -

Mobile Phase A: Water + 0.02% Acetic Acid + 1mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) + 0.02% Acetic Acid.

-

Note: Acetic acid is preferred over Formic acid for negative mode fatty acid analysis as it enhances ionization efficiency of the carboxylate anion

.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Equilibration |

| 8.0 | 75 | Shallow Gradient (Isomer Separation) |

| 12.0 | 98 | Column Wash |

| 14.0 | 98 | Wash Hold |

| 14.1 | 30 | Return to Initial |

| 16.0 | 30 | Re-equilibration |

Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization: Electrospray Ionization (ESI) – Negative Mode .

-

Source Temp:

. -

Ion Spray Voltage:

.

MRM Transitions:

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Purpose |

| Docosa-4,10,13,16-tetraenoic | 331.3 | 287.3 | 50 | -22 | Quantifier ( |

| Docosa-4,10,13,16-tetraenoic | 331.3 | 261.3 | 50 | -28 | Qualifier (Chain cleavage) |

| Adrenic Acid (Interference) | 331.3 | 287.3 | 50 | -22 | Monitor for Separation |

| Adrenic Acid-d4 (IS) | 335.3 | 291.3 | 50 | -22 | Internal Standard |

Technical Insight: The transition

Method Validation & Logic

Isomer Separation Logic

The following diagram illustrates the decision logic required to confirm the identity of the specific isomer, ensuring the signal is not Adrenic Acid.

Caption: Logic flow for distinguishing the target NMIFA from the isobaric Adrenic Acid.

Validation Criteria

-

Linearity:

to -

Recovery: Spike plasma at low, mid, and high levels. Acceptable range: 85-115%.

-

Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If suppression > 20%, switch to Adrenic Acid-d4 as the specific IS.

References

-

Lipid Maps Structure Database.Docosa-4,10,13,16-tetraenoic acid (Structure & Properties).

-

Source: [Link]

-

-

Shimadzu Application News.

-

Source: [Link]

-

-

SCIEX Technical Note.

-

Source: [Link]

-

-

PubChem Compound Summary. cis-4,10,13,16-Docosatetraenoic acid.[4]

-

Source: [Link]

-

Sources

Application Note: High-Resolution Lipidomics of Non-Methylene Interrupted (NMI) Fatty Acids

This Application Note is designed for researchers in lipidomics and drug development. It addresses the specific challenges of utilizing cis-4,10,13,16-Docosatetraenoic Acid —a Non-Methylene-Interrupted (NMI) fatty acid isomer—distinct from its canonical isomer, Adrenic Acid.

Target Analyte: cis-4,10,13,16-Docosatetraenoic Acid (NMI-DTA)

Executive Summary

In high-throughput lipidomics, "Docosatetraenoic Acid" (22:4 n-6) is almost universally identified as Adrenic Acid (

This isomer is a Non-Methylene-Interrupted Fatty Acid (NMIFA) . Its presence is not merely a structural curiosity but a specific biomarker for metabolic shunting in the omega-6 pathway. Specifically, NMI-DTA accumulation indicates a bypass of

This guide provides the protocol for resolving NMI-DTA from Adrenic Acid, establishing it as a pharmacodynamic biomarker for FADS1 inhibitor development and metabolic profiling of peroxisomal disorders.

Biological Mechanism & Causality

To use NMI-DTA effectively, one must understand its origin. It is not a product of the standard arachidonic acid cascade.

The "DGLA Shunt" Pathway

Standard n-6 metabolism converts DGLA (20:3) to Arachidonic Acid (20:4) via

-

Scenario: When FADS1 is inhibited (drug intervention) or impaired (genetic polymorphism/deficiency), DGLA accumulates.

-

The Shunt: Excess DGLA is shunted to Elongase 5 (ELOVL5) , producing 22:3 n-6 (

). -

The Marker: This 22:3 intermediate is then desaturated by FADS2 (acting with

-desaturase activity) to form cis-4,10,13,16-Docosatetraenoic Acid .

Therefore, NMI-DTA is a positive biomarker for FADS1 blockade.

Pathway Visualization

The following diagram illustrates the divergence between the canonical inflammatory pathway (Adrenic) and the metabolic shunt (NMI-DTA).

Caption: Divergence of n-6 metabolism. Blockade of FADS1 shunts DGLA towards the ELOVL/FADS2 pathway, generating the NMI-DTA biomarker.

Technical Protocol: Isomeric Resolution

Challenge: NMI-DTA (4,10,13,16) and Adrenic Acid (7,10,13,16) are isobaric (Exact Mass: 332.2715). Standard rapid-gradient C18 methods often co-elute these species, leading to misidentification.

Solution: Use of a high-strength silica (HSS) T3 column or a specialized C30 column to leverage shape selectivity between the methylene-interrupted (Adrenic) and non-methylene-interrupted (NMI-DTA) structures.

3.1 Sample Preparation (Solid Phase Extraction)

Self-Validating Step: Use an internal standard with a similar retention time but distinct mass, such as d4-Adrenic Acid , to monitor extraction efficiency.

-

Sample: 100 µL Plasma or Tissue Homogenate.

-

Protein Precipitation: Add 400 µL ice-cold Methanol containing 0.01% BHT (antioxidant) and IS (d4-Adrenic Acid). Vortex 30s.

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Move supernatant to a clean glass vial.

-

Alkaline Hydrolysis (Optional but Recommended): To measure total fatty acid content (esterified + free), add 100 µL 1M KOH, incubate at 60°C for 30 min. Neutralize with 100 µL 1M HCl. Note: Skip this if analyzing only Free Fatty Acids.

3.2 LC-MS/MS Conditions

This method utilizes Negative Ion Electrospray (ESI-).

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18 (high density).

-

Why HSS T3? Better retention of polar lipids and enhanced shape selectivity for isomers compared to standard C18.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % B | Flow Rate (mL/min) | Rationale |

|---|---|---|---|

| 0.0 | 40 | 0.4 | Initial loading |

| 2.0 | 40 | 0.4 | Isocratic hold to separate polar interferences |

| 12.0 | 98 | 0.4 | Slow ramp for isomer separation |

| 15.0 | 98 | 0.4 | Column wash |

| 15.1 | 40 | 0.4 | Re-equilibration |

3.3 Mass Spectrometry Parameters (MRM)

Differentiation relies on retention time (RT), but specific fragmentation patterns can assist.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Expected RT (Relative) |

| NMI-DTA (4,10,13,16) | 331.3 | 287.2 (COO-) | 22 | Earlier (More polar due to |

| Adrenic Acid (7,10,13,16) | 331.3 | 287.2 (COO-) | 22 | Later |

| Osbond Acid (22:5 n-6) | 329.3 | 285.2 | 24 | Earliest |

| d4-Adrenic Acid (IS) | 335.3 | 291.2 | 22 | Matches Adrenic |

Critical Note: You must run a pure standard of cis-4,10,13,16-Docosatetraenoic Acid (e.g., Cayman Chem Item No. 10007270) to establish the exact Retention Time shift relative to Adrenic Acid on your specific column. Typically, the

Data Interpretation & Reference Values

When analyzing results, report the NMI-DTA / Adrenic Acid Ratio . This normalizes for total lipid load and highlights the metabolic shift.

| Biomarker Profile | Biological Interpretation | Clinical Relevance |

| High Adrenic / Low NMI-DTA | Standard Inflammation / Resolution | Normal n-6 Metabolism |

| Elevated NMI-DTA | FADS1 Bypass | FADS1 Inhibition (Drug effect) or Deficiency |

| Elevated NMI-DTA + Low AA | Severe | Target Engagement Confirmation |

| Presence in Testis/Sperm | Normal Physiology | NMI-DTA is naturally high in murine testis; marker of tissue specificity |

References

-

Chemical Identity & Standards

-

Title: cis-4,10,13,16-Docosatetraenoic Acid (CAS 122068-08-0).[1]

- Source: Cayman Chemical / Chem960.

-

-

Biological Relevance (NMI Pathway)

- Title: Transgene-free protein-based genome editing in thraustochytrids enables customizable modulation of long-chain polyunsaturated fatty acid profiles (Identification of NMI-DTA accumulation upon Des

- Source: Kyushu University / ScienceDirect.

-

URL:[Link]

-

Metabolic Context (Adrenic Acid Comparison)

- Title: Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of EPA and DHA (Contextualizing 22:4n-6 biomarkers).

- Source: NCBI / PubMed Central.

-

URL:[Link]

-

Medical Application (Kawasaki Disease)

- Title: Protective Effects of Jiawei Baihu Tang in Kawasaki Disease: Omics Analysis and Mechanistic Exploration (Citing cis-4,10,13,16-docosatetraenoic acid as a restored metabolite).

- Source: Springer Medizin.

-

URL:[Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Investigating the Anti-inflammatory Effects of Docosa-4,10,13,16-tetraenoic acid

An overarching search for "investigating anti-inflammatory effects of polyunsaturated fatty acids protocols" will provide a broad framework of common methodologies. More specific searches like "in vitro anti-inflammatory assay macrophages LPS", "NF-κB signaling pathway Western blot protocol", and "zymosan-induced peritonitis mouse model protocol" will yield detailed experimental procedures. To ground the specific topic, I will search for "Docosa-4,10,13,16-tetraenoic acid biological activity" and "n-6 fatty acid anti-inflammatory mechanisms" to build the rationale and introduction. Finally, I will search for review articles on "specialized pro-resolving mediators" and "resolution of inflammation" to find authoritative sources for citation on the broader concepts. I will then synthesize this information to construct the detailed application notes and protocols as requested.

Abstract

Chronic inflammation is a significant driver of numerous pathological states. The resolution of inflammation is an active, mediator-driven process, with lipid-derived specialized pro-resolving mediators (SPMs) playing a pivotal role.[1][2] While much research has focused on omega-3 fatty acid derivatives, the bioactivity of less common omega-6 fatty acids remains an area of nascent discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of Docosa-4,10,13,16-tetraenoic acid, an n-6 very long-chain polyunsaturated fatty acid. We present a logical workflow, from initial in vitro screening in macrophage models to mechanistic pathway analysis and in vivo validation, complete with detailed, field-tested protocols and the scientific rationale underpinning each experimental choice.

Scientific Rationale & Core Hypothesis

The traditional view often categorizes omega-6 fatty acids as pro-inflammatory precursors. However, this is an oversimplification, as the biological effects of these molecules are highly context-dependent.[3] Adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), an isomer of the topic compound, is a known elongation product of arachidonic acid and one of the most abundant fatty acids in the early human brain.[4] It can be metabolized into biologically active products, suggesting that related docosatetraenoic acids may also serve as substrates for enzymatic pathways that generate novel signaling molecules.

Our core hypothesis is that Docosa-4,10,13,16-tetraenoic acid, despite its n-6 lineage, possesses anti-inflammatory or pro-resolving properties. This may occur through one or more of the following mechanisms:

-

Inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) cascade.[5][6]

-

Competitive inhibition of enzymes that produce pro-inflammatory eicosanoids from arachidonic acid.

-

Serving as a substrate for the biosynthesis of novel anti-inflammatory or pro-resolving lipid mediators.[7]

This investigation is therefore grounded in the pursuit of novel therapeutic leads from an under-explored class of endogenous lipids.

Integrated Experimental Workflow

A robust investigation requires a multi-tiered approach. We propose a workflow that progresses from high-throughput cellular assays to detailed mechanistic studies and finally to validation in a preclinical animal model. This structure ensures that resources are directed toward a compound with verified biological activity at each stage.

Figure 1: Phased Investigative Workflow. This diagram outlines the logical progression from initial cell-based screening to mechanistic studies and subsequent in vivo validation for assessing the anti-inflammatory potential of the test compound.

Detailed Protocols & Methodologies

PART 3.1: In Vitro Anti-inflammatory Activity Screening

Causality: The murine macrophage cell line, RAW 264.7, is an established and reliable model for studying inflammation.[8][9] Lipopolysaccharide (LPS), a bacterial endotoxin, potently activates these cells via Toll-like receptor 4 (TLR4), triggering a pro-inflammatory cascade that includes the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[10] This protocol assesses the ability of Docosa-4,10,13,16-tetraenoic acid to suppress this response. An initial cytotoxicity test is mandatory to ensure that any observed anti-inflammatory effect is not a byproduct of cell death.

Protocol Steps:

-

Cell Culture:

-

Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[11]

-

For experiments, seed cells in multi-well plates (96-well for viability/NO, 24-well for cytokines) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[12]

-

-

Cytotoxicity Assay (MTT):

-

Treat cells with a concentration range of Docosa-4,10,13,16-tetraenoic acid (e.g., 1-100 µM) for 24 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.

-

Measure absorbance at 570 nm.[8] Calculate viability as a percentage of the vehicle-treated control. Proceed with non-toxic concentrations only.

-

-

Anti-inflammatory Assay:

-

Pre-treat the adhered RAW 264.7 cells with non-toxic concentrations of the test compound for 2 hours.

-

Introduce the inflammatory stimulus by adding LPS to a final concentration of 100 ng/mL.[13] Include 'vehicle-only' and 'LPS-only' control groups.

-

Incubate for 24 hours at 37°C.

-

-

Endpoint Measurements:

-

Nitric Oxide (NO) Production:

-

Pro-inflammatory Cytokine Quantification (ELISA):

-

Collect remaining supernatants and centrifuge to remove debris.

-

Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.[14]

-

-

Data Presentation:

| Treatment Group | Cell Viability (%) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Vehicle) | 100 ± 4.5 | 2.1 ± 0.3 | 45 ± 12 | 28 ± 9 |

| LPS (100 ng/mL) | 98 ± 5.1 | 45.6 ± 3.8 | 3250 ± 210 | 1840 ± 155 |

| LPS + Compound (10 µM) | 99 ± 3.9 | |||

| LPS + Compound (25 µM) | 97 ± 4.2 | |||

| LPS + Compound (50 µM) | 96 ± 5.5 | |||

| Table 1: Template for In Vitro Screening Data. This table provides a structured format for presenting results from the initial cell-based assays, comparing the effects of different concentrations of the test compound against controls. |

PART 3.2: Mechanistic Elucidation via NF-κB Pathway Analysis

Causality: The NF-κB transcription factor is a master regulator of inflammatory gene expression, including TNF-α and IL-6.[5][15] In its inactive state, it is held in the cytoplasm by an inhibitory protein, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate transcription.[16][17] By measuring the phosphorylation of IκBα, we can determine if Docosa-4,10,13,16-tetraenoic acid acts upstream in this critical pathway.

Figure 2: The Canonical NF-κB Signaling Cascade. This diagram shows the key steps from LPS binding to TLR4 to the transcription of inflammatory genes, highlighting the phosphorylation of IκBα as a potential inhibitory target for the test compound.

Protocol Steps:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with the test compound for 2 hours as described previously.

-

Stimulate with LPS (100 ng/mL) for a shorter duration (e.g., 15-30 minutes) to capture the transient peak of IκBα phosphorylation.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (β-actin or GAPDH).

-

Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect chemiluminescence using an imaging system. Densitometry analysis should be used to quantify the ratio of phosphorylated to total protein.

-

PART 3.3: In Vivo Validation in a Zymosan-Induced Peritonitis Model

Causality: While in vitro data is crucial, validation in a living organism is the gold standard. Zymosan-induced peritonitis is a well-characterized, acute, and self-resolving model of inflammation.[18] Zymosan, a yeast cell wall component, elicits a robust inflammatory response characterized by the rapid influx of neutrophils into the peritoneal cavity.[19] This model allows for the direct quantification of leukocyte recruitment and the measurement of inflammatory mediators in the peritoneal fluid, providing a clear assessment of a compound's anti-inflammatory efficacy in vivo.[20]

Protocol Steps:

-

Animal Handling:

-

Use 8-10 week old male C57BL/6 mice. Acclimate animals for at least one week prior to the experiment. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

-

-

Compound Administration and Peritonitis Induction:

-

Administer Docosa-4,10,13,16-tetraenoic acid (e.g., 1, 5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

After 30-60 minutes, induce peritonitis by i.p. injection of 1 mg of Zymosan A suspended in sterile saline.[18]

-

-

Peritoneal Lavage and Cell Analysis:

-

At a key inflammatory time point (e.g., 4 hours post-zymosan), euthanize mice via CO₂ asphyxiation.[19]

-

Expose the peritoneal cavity and inject 5 mL of ice-cold PBS containing 2 mM EDTA.

-

Gently massage the abdomen and aspirate the peritoneal lavage fluid.

-

Determine the total leukocyte count using a hemocytometer.

-

Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential count of neutrophils and macrophages under a light microscope.

-

-

Mediator Analysis:

-

Centrifuge the remaining lavage fluid (300 x g, 10 min, 4°C).

-

Collect the supernatant and use it to quantify levels of key inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) by ELISA.[19]

-

Data Presentation:

| Treatment Group | Total Lavage Cells (x10⁶) | Neutrophil Influx (x10⁶) | Peritoneal TNF-α (pg/mL) |

| Saline Control | 0.5 ± 0.1 | 0.05 ± 0.02 | < 20 |

| Zymosan + Vehicle | 12.5 ± 1.8 | 9.8 ± 1.5 | 850 ± 110 |

| Zymosan + Compound (5 mg/kg) | |||

| Zymosan + Dexamethasone (1 mg/kg) | 3.2 ± 0.6 | 2.1 ± 0.4 | 150 ± 45 |

| Table 2: Template for In Vivo Peritonitis Data. This table organizes key outcome measures from the animal model, including a positive control (Dexamethasone) for comparison. |

Conclusion and Future Perspectives

The protocols outlined in this guide provide a rigorous and validated pathway for the comprehensive evaluation of Docosa-4,10,13,16-tetraenoic acid's anti-inflammatory properties. Positive results from this workflow would provide strong evidence for its potential as a novel immunomodulatory agent.

Future investigations should focus on advanced mechanistic studies. The use of liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics on exudates from the in vivo model could identify whether the parent compound is metabolized into novel, bioactive pro-resolving mediators. Further studies could also explore its effects on macrophage polarization (M1/M2 phenotypes) and efferocytosis, the clearance of apoptotic cells, which is a hallmark of successful inflammation resolution.[21]

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

Inotiv. (n.d.). Zymosan Induced Peritonitis. Inotiv. [Link]

-

Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344–362. [Link]

-

Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. [Link]

-

Serhan, C. N., & Levy, B. D. (2018). Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators. Journal of clinical investigation, 128(7), 2657-2669. [Link]

-

Metagenics Institute. (n.d.). Science Review: Specialized Pro-Resolving Mediators. Metagenics Institute. [Link]

-

Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators. Blood, 120(15), e60–e72. [Link]

-

Buckley, C. D., Gilroy, D. W., & Serhan, C. N. (2014). Pro-resolving lipid mediators and mechanisms in the resolution of acute inflammation. Immunity, 40(3), 315–327. [Link]

-

Chen, Y., Qiu, X., & Yang, J. (2021). Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA). Nutrition and cancer, 73(9), 1697–1707. [Link]

-

Charles River Laboratories. (n.d.). Macrophage Cell Assay. Charles River Laboratories. [Link]

-

Khair, N. A. M., et al. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Research Journal of Pharmacy and Technology, 15(1), 1-6. [Link]

-

Weldon, S. M., et al. (2007). Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid. The Journal of nutritional biochemistry, 18(4), 250–258. [Link]

-

Bazan, N. G. (2018). Docosanoids and elovanoids from omega-3 fatty acids are pro-homeostatic modulators of inflammatory responses, cell damage and neuroprotection. Molecular aspects of medicine, 64, 18–33. [Link]

-

University of California, Berkeley. (n.d.). Compound Administration/Drug Administration Procedure Title: Acute Peritonitis. OLAC. [Link]

-

Melior Discovery. (n.d.). Zymosan-A Induced Acute Peritonitis Model. Melior Discovery. [Link]

-

Sprecher, H. (1995). Reevaluation of the pathway for the metabolism of 7,10,13,16-docosatetraenoic acid to 4,7,10,13,16-docosapentaenoic acid in rat liver. The Journal of biological chemistry, 270(8), 3575–3580. [Link]

-

Voss, A. C., et al. (1991). The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase. The Journal of biological chemistry, 266(30), 19995–20000. [Link]

-

Cash, J. L., et al. (2008). A model for the optimization of anti-inflammatory treatment with chemerin. Interface focus, 8(1), 20170043. [Link]

-

Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular and molecular life sciences : CMLS, 58(4), 515–527. [Link]

-

ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

-

ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Docosatetraenoic acid. Wikipedia. [Link]

-

Ataman Kimya. (n.d.). ADRENIC ACID. Ataman Kimya. [Link]

-

Exposome-Explorer. (n.d.). Docosatetraenoic acid (DTA; cis-22:4n-6) (Compound). Exposome-Explorer. [Link]

-

ResearchGate. (2018). How to stimulate RAW 264.7 macrophage?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Docosatetraenoic acid. Wikipedia. [Link]

-

Ataman Kimya. (n.d.). ADRENIC ACID. Ataman Kimya. [Link]

-

Exposome-Explorer. (n.d.). Docosatetraenoic acid (DTA; cis-22:4n-6) (Compound). Exposome-Explorer. [Link]

-

Lopa, P. N. S., et al. (2019). Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes. Adipocyte, 8(1), 259–267. [Link]

-

Singer, P., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 37(5), 665-672. [Link]

-

PubChem. (n.d.). 8,12,16,19-Docosatetraenoic acid. National Center for Biotechnology Information. [Link]

-

Serhan, C. N., & Petasis, N. A. (2011). Resolvins and protectins in inflammation resolution. Chemical reviews, 111(10), 5922–5943. [Link]

-

DiNicolantonio, J. J., & O'Keefe, J. H. (2019). Dietary Fatty Acids and Inflammation: Focus on the n-6 Series. Nutrients, 11(3), 567. [Link]

Sources

- 1. metagenicsinstitute.com [metagenicsinstitute.com]

- 2. Specialized pro-resolving mediators as modulators of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 7. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. bosterbio.com [bosterbio.com]

- 18. inotiv.com [inotiv.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Docosatetraenoic Acid Isomers

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating docosatetraenoic acid (DTA) isomers by gas chromatography (GC). The structural similarity among these isomers—differing only in the position or geometry of their double bonds—presents a significant analytical hurdle. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve robust and reproducible separations.

Part 1: Foundational Knowledge & Sample Preparation

This section addresses the critical first step in your analytical workflow: preparing your sample for GC analysis. Without proper preparation, even the most advanced GC system will fail to produce reliable results.

Q: Why is derivatization mandatory for the GC analysis of DTA isomers?

A: The direct analysis of free fatty acids like DTA by GC is problematic due to their chemical nature. The carboxylic acid group is highly polar and capable of hydrogen bonding, which leads to several analytical issues[1][2]:

-

Low Volatility: Free fatty acids do not readily vaporize in the GC inlet, resulting in poor transfer to the column and significant sample loss.

-

Peak Tailing: The polar carboxyl group can interact strongly with any active sites (silanol groups) in the injector liner or on the column itself, causing asymmetric, tailing peaks that are difficult to accurately integrate.[3]

-

Column Degradation: These strong interactions can degrade the performance and shorten the lifespan of the analytical column.

To overcome these challenges, derivatization is essential.[1] The most common and effective method is the conversion of fatty acids into fatty acid methyl esters (FAMEs) .[1][4][5] This process replaces the active hydrogen on the carboxyl group with a methyl group, which neutralizes the polarity and significantly increases the volatility of the analyte.[2][6] This allows the GC column to separate the isomers based on the subtle differences in their carbon skeletons and double bond configurations, rather than being overwhelmed by the polarity of the carboxyl group.[2]

Q: What is the most reliable method for preparing DTA isomers as FAMEs?

A: For robust and quantitative conversion of DTAs to FAMEs, the acid-catalyzed method using Boron Trifluoride-Methanol (BF3-Methanol) is considered a gold standard and is widely employed.[7][8] It is effective for esterifying fatty acids from complex lipid extracts.

Step-by-Step Protocol: FAME Preparation using 14% BF3-Methanol

This protocol is adapted from established methods for the analysis of fatty acids in biological materials.[1][8]

-

Sample Preparation: Place your dried lipid extract (typically 1-25 mg) into a screw-capped glass tube with a PTFE-lined cap.[1][2]

-

Reagent Addition: Add 1-2 mL of hexane to the sample.[8] Then, add 1 mL of 14% BF3-Methanol reagent.[8]

-

Inert Atmosphere: Flush the headspace of the tube with nitrogen to displace oxygen and prevent the oxidation of unsaturated fatty acids.

-

Reaction: Tightly cap the tube and heat at 100°C for 1 hour in a heating block or water bath.[1][8] This ensures the complete methylation of all fatty acids.

-

Extraction: Cool the tube to room temperature. Add 1 mL of water to stop the reaction and 1-2 mL of hexane to extract the FAMEs.[1][8]

-

Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough extraction of the nonpolar FAMEs into the upper hexane layer.[1] Centrifuge for 1-2 minutes to achieve a clean separation of the layers.

-

Collection & Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a glass Pasteur pipette.[1] To remove any residual water, you can pass the hexane layer through a small column of anhydrous sodium sulfate during the transfer.[1][2]

-

Final Preparation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs, then reconstitute in a known volume of hexane for GC injection.

Part 2: Troubleshooting Guide for Chromatographic Separation

This section tackles the most common issues encountered during the GC separation of DTA FAME isomers.

Q1: My DTA isomers are co-eluting or showing very poor resolution. How can I improve their separation?

A: This is the most fundamental challenge. Achieving separation requires optimizing your column selection and analytical conditions to exploit the subtle physicochemical differences between isomers.

Cause 1: Inappropriate GC Column The single most important factor for separating fatty acid isomers is the stationary phase of the GC column. For DTA isomers, which differ in double bond position and cis/trans geometry, a highly polar stationary phase is non-negotiable.[9][10] These phases promote separation through dipole-induced dipole interactions between the stationary phase and the double bonds of the FAMEs.

-

Solution: Employ a column specifically designed for FAME analysis. The most successful separations of complex PUFA isomers are achieved on highly polar cyanopropyl siloxane columns.[9][11][12] For extremely challenging separations, ionic liquid columns offer a different selectivity and can resolve isomers that co-elute on traditional cyanopropyl phases.[13][14]

Table 1: Recommended GC Columns for DTA Isomer Separation

| Stationary Phase Type | Example Commercial Names | Key Characteristics & Use Cases |

|---|---|---|

| High-Polarity Cyanopropyl Siloxane | SP™-2560, CP-Sil™ 88, Rt®-2560 | Workhorse for Isomer Separation. Excellent selectivity for both positional and geometric (cis/trans) FAME isomers.[9][11] |

| Mid-to-High Polarity Cyanopropylphenyl Siloxane | BPX70™, HP-88 | Good general-purpose columns for FAMEs, offering a balance of polarity and thermal stability. May not resolve the most complex isomer pairs.[10] |

| Ionic Liquid (IL) | SLB®-IL111 | Highest Polarity. Provides unique selectivity and can resolve geometric isomers that are inseparable on other phases.[14] |

| Polyethylene Glycol (PEG) / "Wax" | FAMEWAX™, Stabilwax®, Carbowax™ | Good for general FAME profiling but typically lacks the specific selectivity required for complex DTA isomer mixtures.[4][10][15] |

Cause 2: Sub-Optimal Column Dimensions For difficult separations, column dimensions are critical for maximizing resolving power.

-

Solution:

-

Length: Use a long column. A 60 m or, preferably, a 100 m column provides the necessary number of theoretical plates for resolving closely eluting peaks.[12][16][17]

-

Internal Diameter (ID): Choose a narrow-bore column (e.g., 0.25 mm ID). Smaller IDs increase column efficiency, leading to sharper peaks and better resolution.[16][18]

-

Cause 3: Poorly Optimized Oven Temperature Program The elution order of certain FAME isomers can be highly dependent on the column temperature.[10][13] A fast temperature ramp will not allow sufficient time for the column to perform the separation.

-

Solution: Implement a very slow oven temperature ramp (e.g., 1-2 °C/min) through the elution range of the DTA isomers. In some cases, an isothermal hold at a specific temperature can provide the best resolution for a critical pair of isomers. Experimentation is key to finding the optimal temperature profile for your specific set of isomers and column.

Q2: My chromatogram shows significant peak tailing for all my FAME peaks. What are the likely causes and troubleshooting steps?

A: Peak tailing is typically a sign of unwanted interactions between your analytes and active sites within the GC system, or it can indicate an issue with the sample itself.

-

Cause 1: Incomplete Derivatization: Any remaining underivatized DTAs with their free carboxyl groups will strongly interact with the system and tail significantly.[19]

-

Cause 2: System Activity: Active sites in the injector liner (especially glass wool), column contamination, or degradation of the stationary phase can all cause tailing.

-

Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks.

Solution: Follow a systematic troubleshooting workflow to identify and resolve the issue.

Caption: Troubleshooting workflow for peak tailing in FAME analysis.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use GC-Mass Spectrometry to definitively identify which DTA isomer is which peak?

A: While GC-MS is essential for confirming that your peaks are indeed DTA FAMEs (based on their mass-to-charge ratio), identifying specific positional or geometric isomers by their mass spectrum alone is extremely difficult.[20] Most FAME isomers produce nearly identical electron ionization (EI) fragmentation patterns.[21] Therefore, the definitive identification of peaks relies on comparing their retention times to those of high-purity, certified reference standards for each specific isomer, run under the exact same chromatographic conditions.